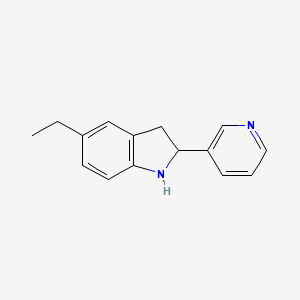
1,1'-(4-Hydroxynaphthalene-1,3-diyl)diethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(4-Hydroxynaphthalene-1,3-diyl)diethanone is a chemical compound characterized by the presence of a hydroxyl group attached to a naphthalene ring, with two ethanone groups at the 1 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Hydroxynaphthalene-1,3-diyl)diethanone typically involves the reaction of 4-hydroxynaphthalene with ethanone derivatives under controlled conditions. One common method includes the use of Friedel-Crafts acylation, where 4-hydroxynaphthalene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(4-Hydroxynaphthalene-1,3-diyl)diethanone may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(4-Hydroxynaphthalene-1,3-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: Formation of 4-naphthoquinone derivatives.
Reduction: Formation of 1,1’-(4-hydroxynaphthalene-1,3-diyl)diethanol.
Substitution: Formation of 4-alkoxynaphthalene or 4-acetoxynaphthalene derivatives.
Applications De Recherche Scientifique
1,1’-(4-Hydroxynaphthalene-1,3-diyl)diethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-(4-Hydroxynaphthalene-1,3-diyl)diethanone involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(4-Methoxynaphthalene-1,3-diyl)diethanone: Similar structure but with a methoxy group instead of a hydroxyl group.
1,1’-(4-Aminonaphthalene-1,3-diyl)diethanone: Contains an amino group, leading to different chemical reactivity and biological activity.
Uniqueness
1,1’-(4-Hydroxynaphthalene-1,3-diyl)diethanone is unique due to its hydroxyl group, which imparts specific chemical reactivity and potential biological activities. The presence of the hydroxyl group allows for hydrogen bonding and participation in various chemical reactions, making it a versatile compound in scientific research.
Propriétés
Numéro CAS |
4711-62-0 |
|---|---|
Formule moléculaire |
C14H12O3 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
1-(3-acetyl-4-hydroxynaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C14H12O3/c1-8(15)12-7-13(9(2)16)14(17)11-6-4-3-5-10(11)12/h3-7,17H,1-2H3 |
Clé InChI |
LCSMZQPYTFSOJD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C2=CC=CC=C21)O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Dihydrospiro[indene-2,3'-piperidine] hydrochloride](/img/structure/B11881536.png)

![1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one](/img/structure/B11881551.png)



![1,7-Diazaspiro[4.4]nonane, 7-(5-ethynyl-3-pyridinyl)-](/img/structure/B11881571.png)






